N-(3-chloro-4-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide N-(3-chloro-4-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15161890
InChI: InChI=1S/C23H20ClN5O3S/c1-14-3-5-15(6-4-14)12-29-22(31)20-21(26-10-9-25-20)28-23(29)33-13-19(30)27-16-7-8-18(32-2)17(24)11-16/h3-11H,12-13H2,1-2H3,(H,27,30)
SMILES:
Molecular Formula: C23H20ClN5O3S
Molecular Weight: 482.0 g/mol

N-(3-chloro-4-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

CAS No.:

Cat. No.: VC15161890

Molecular Formula: C23H20ClN5O3S

Molecular Weight: 482.0 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide -

Specification

Molecular Formula C23H20ClN5O3S
Molecular Weight 482.0 g/mol
IUPAC Name N-(3-chloro-4-methoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C23H20ClN5O3S/c1-14-3-5-15(6-4-14)12-29-22(31)20-21(26-10-9-25-20)28-23(29)33-13-19(30)27-16-7-8-18(32-2)17(24)11-16/h3-11H,12-13H2,1-2H3,(H,27,30)
Standard InChI Key ISLIWLGPWGKEAL-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3N=C2SCC(=O)NC4=CC(=C(C=C4)OC)Cl

Introduction

IUPAC Name

The IUPAC name of the compound is N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropteridin-2-yl]sulfanyl}acetamide.

Molecular Formula

The molecular formula of the compound is C20H19ClN4O3S.

Molecular Weight

The molecular weight is approximately 430.91 g/mol, calculated based on its atomic composition.

Structural Features

This compound contains:

  • A pteridine ring system, which is a bicyclic heterocycle commonly found in biologically active molecules.

  • A sulfanyl group (-S-) linking the pteridine core to an acetamide moiety.

  • Substituents such as a chloro group, a methoxy group, and a methylbenzyl group, which influence its chemical reactivity and biological activity.

Synthesis Pathways

The synthesis of this compound typically involves:

  • Formation of the pteridine core: This step includes cyclization reactions involving precursors like aminopyrimidines and aldehydes.

  • Introduction of the sulfanyl group: The thiol (-SH) functional group is attached to the pteridine ring through substitution reactions.

  • Coupling with acetamide derivatives: The final step involves linking the pteridine-sulfanyl intermediate with a chloromethoxyphenylacetamide derivative.

Each step requires precise control over reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity.

Potential Applications

Compounds containing pteridine scaffolds are known for their diverse biological activities, including:

  • Anticancer properties: Pteridines can inhibit enzymes involved in DNA synthesis.

  • Antimicrobial activity: They may target bacterial or fungal metabolic pathways.

  • Enzyme inhibition: The sulfanyl-acetamide linkage could make this compound a candidate for enzyme inhibition studies.

Research Findings

  • Enzyme-targeted therapies, particularly for kinases or reductases.

  • Antioxidant research, due to the electron-donating effects of methoxy groups.

  • Drug design efforts, where modifications to the pteridine core improve specificity and potency.

Future Directions

Further research on this compound could focus on:

  • Pharmacological screening: Testing against cancer cell lines or microbial strains to identify therapeutic potential.

  • Structure-activity relationship (SAR) studies: Modifying substituents to optimize biological activity.

  • Toxicological assessments: Evaluating safety profiles in preclinical models.

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